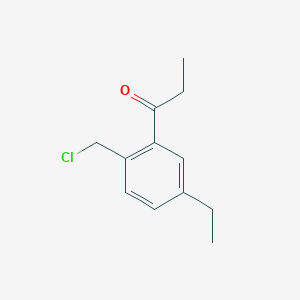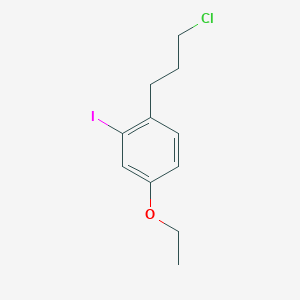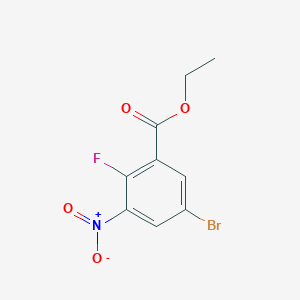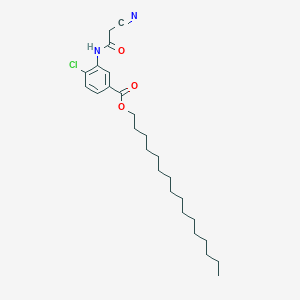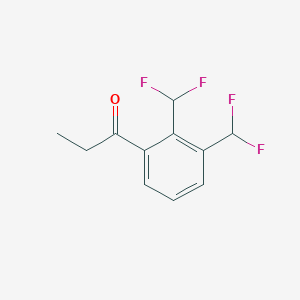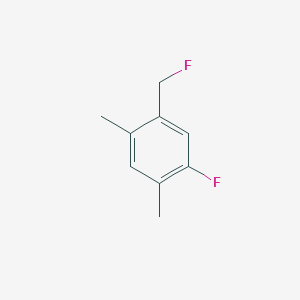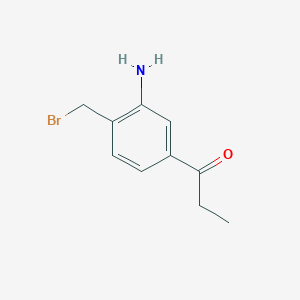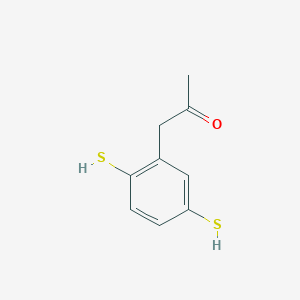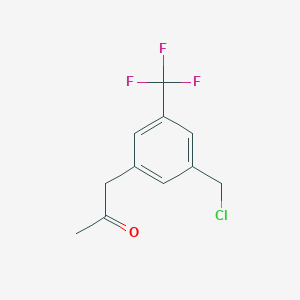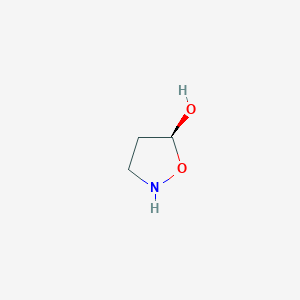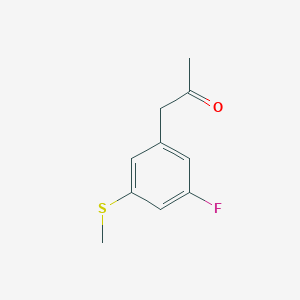
1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)- is a chemical compound with the molecular formula C4H6F3O4P. It is known for its unique structure, which includes a cyclic phosphate group and a trifluoroethoxy substituent. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)- can be synthesized through the reaction of 2,2,2-trifluoroethanol with ethylene glycol in the presence of a suitable catalyst. The reaction typically involves the formation of a cyclic phosphate intermediate, which is then converted to the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require nucleophiles like amines or alcohols.
Major Products
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phospholane derivatives.
Scientific Research Applications
1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a drug delivery agent due to its unique chemical properties.
Industry: Utilized in the production of flame-retardant materials and as an additive in lithium-ion batteries to enhance safety and performance
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)- involves its ability to form stable complexes with various substrates. The cyclic phosphate group can participate in ring-opening polymerization, while the trifluoroethoxy group enhances the compound’s stability and reactivity. This dual functionality allows the compound to interact with multiple molecular targets and pathways, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2,2-Trifluoroethyl Carbonate: Another compound with a trifluoroethoxy group, used in similar applications.
2-Hydroxy-1,3,2-dioxaphospholane 2-oxide: A related compound with a hydroxyl group instead of a trifluoroethoxy group.
Uniqueness
1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)- is unique due to its combination of a cyclic phosphate group and a trifluoroethoxy substituent. This combination imparts distinctive chemical properties, such as enhanced stability and reactivity, making it particularly valuable in applications requiring high-performance materials .
Properties
CAS No. |
89307-26-6 |
|---|---|
Molecular Formula |
C4H6F3O3P |
Molecular Weight |
190.06 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethoxy)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C4H6F3O3P/c5-4(6,7)3-10-11-8-1-2-9-11/h1-3H2 |
InChI Key |
RCACIHFKCWUGEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(O1)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


